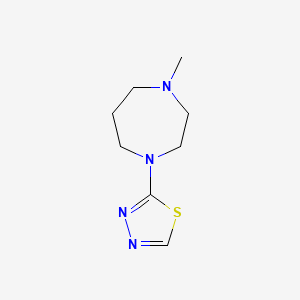

2-(4-Methyl-1,4-diazepan-1-yl)-1,3,4-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

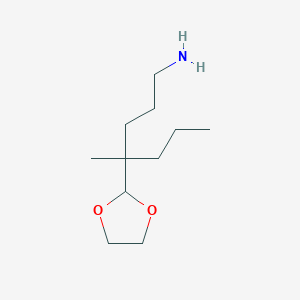

“2-(4-Methyl-1,4-diazepan-1-yl)ethanamine” is a compound with the empirical formula C8H19N3 and a molecular weight of 157.26 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for “2-(4-Methyl-1,4-diazepan-1-yl)ethanamine” is NCCN(CCC1)CCN1C . The InChI key is DDYKTHJBSBIWNR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-(4-Methyl-1,4-diazepan-1-yl)ethanamine” is a solid . Unfortunately, no further physical or chemical properties were found.Wissenschaftliche Forschungsanwendungen

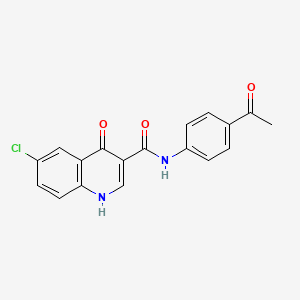

Central Nervous System Activity

A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, including those with varying substituents similar to the core structure of interest, have been synthesized and evaluated for their antidepressant and anxiolytic properties. These compounds demonstrated comparable efficacy to reference drugs such as Imipramine and Diazepam, indicating significant potential in CNS-related therapeutic applications (Clerici et al., 2001).

Synthesis and Evaluation of Derivatives

The exploration of thiazolo- and thiadiazolo-[3,2-a][1,3]diazepines and their derivatives has yielded compounds with diverse CNS pharmacological activities. These efforts aim to develop new drugs with specific actions such as ultra-short, short-acting hypnotic, anticonvulsant, and neuromuscular blocking activities, highlighting the versatility of these compounds in drug development (El-Subbagh).

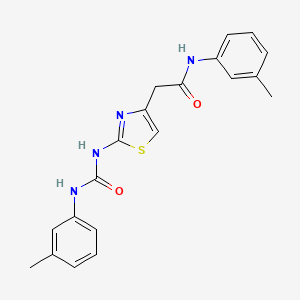

Anticancer and Antimicrobial Activities

Research including the synthesis of novel heterocyclic azo dye ligands derived from 2-amino-5-methyl thiazole, which bear a resemblance to the structure of interest, has shown promising anticancer and antimicrobial activities. These studies provide a foundation for further investigation into the therapeutic applications of such derivatives (Al-adilee & Hessoon, 2019).

Synthesis Methodologies

Innovative synthesis methodologies for 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles have been developed, offering efficient and scalable access to a variety of diazole derivatives. These methodologies are crucial for the advancement of research into compounds with potential CNS and other pharmacological activities (Niu et al., 2015).

Safety and Hazards

Wirkmechanismus

Pharmacokinetics

It is known that the compound can effectively accumulate in cancer cells and nucleoli .

Result of Action

The action of 2-(4-Methyl-1,4-diazepan-1-yl)-1,3,4-thiadiazole leads to cell cycle arrest and apoptosis . Particularly, it can facilitate the formation and stabilization of R-loops, induce severe DNA damage, and trigger ATR/CHK1 and ATM/CHK2 kinase signaling cascades in BRCA1-deficient A549 cells .

Eigenschaften

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c1-11-3-2-4-12(6-5-11)8-10-9-7-13-8/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRZHSPRKHWNTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-1,4-diazepan-1-yl)-1,3,4-thiadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2824982.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-3-yl)methanone](/img/structure/B2824986.png)

![1,3-Benzothiazol-2-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2824987.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2824994.png)